4,5-Dichloro-2-hydroxybenzonitrile

Description

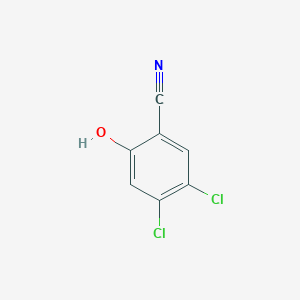

Structure

2D Structure

Properties

IUPAC Name |

4,5-dichloro-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUQTYKWGORZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloro-2-hydroxybenzonitrile

This technical guide provides a comprehensive overview of 4,5-Dichloro-2-hydroxybenzonitrile, including its chemical identity, physicochemical properties, a putative synthesis protocol, and safety considerations. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Structure:

The structure consists of a benzene ring substituted with two chlorine atoms at positions 4 and 5, a hydroxyl group at position 2, and a nitrile group at position 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1541259-78-2[1] |

| Molecular Formula | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol |

| SMILES Code | N#CC1=CC(Cl)=C(Cl)C=C1O[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 188.01 g/mol | Calculated |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 186.959169 Da | PubChem |

| Topological Polar Surface Area | 44 Ų | PubChem |

Table 3: Experimental Physicochemical Properties of 3,5-Dichloro-4-hydroxybenzonitrile (CAS: 1891-95-8) for Comparison

| Property | Value | Source |

| Melting Point | 138-142 °C | [2] |

| Boiling Point (Predicted) | 256.6 ± 40.0 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| pKa (Predicted) | 4.91 ± 0.23 | [2] |

Experimental Protocols

A specific, validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted hydroxybenzonitriles. The following protocol is a representative example adapted from the synthesis of a similar compound, 3-chloro-5-hydroxybenzonitrile.[3]

Proposed Synthesis of this compound from 4,5-Dichloro-2-methoxyaniline

This proposed synthesis involves a Sandmeyer reaction, a well-established method for introducing a nitrile group onto an aromatic ring.

Step 1: Diazotization of 4,5-Dichloro-2-methoxyaniline

-

Dissolve 4,5-dichloro-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction.

-

Cool the mixture and extract the product, 4,5-dichloro-2-methoxybenzonitrile, with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude methoxy intermediate.

Step 3: Demethylation to this compound

-

Dissolve the crude 4,5-dichloro-2-methoxybenzonitrile in a suitable solvent such as dichloromethane or an aromatic solvent like 2,4,6-trimethylpyridine.[3]

-

Add a strong Lewis acid, such as boron tribromide (BBr₃) or a demethylating agent like lithium iodide.[3]

-

Stir the reaction mixture at an appropriate temperature (this may range from low temperatures for BBr₃ to elevated temperatures for lithium iodide) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

-

Carefully quench the reaction with water or a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the structural relationship between this compound and its isomers.

Caption: Proposed synthesis workflow for this compound.

Caption: Isomeric relationship of Dichloro-hydroxybenzonitriles.

Safety and Handling

Specific safety data for this compound is not available. The following information is based on safety data for related chlorinated and hydroxylated benzonitriles and should be used as a guideline.[4][5][6][7]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][7]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[4][5]

-

Response:

-

IF SWALLOWED: Call a POISON CENTER or doctor. Rinse mouth.[7]

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

-

Biological Activity

There is no specific information in the reviewed literature regarding the biological activity or signaling pathways associated with this compound. Research on related hydroxybenzonitrile compounds suggests potential applications as intermediates in the synthesis of pharmaceuticals and pesticides.[8] Further research is required to determine the biological profile of this specific compound.

References

- 1. 1541259-78-2|this compound|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. guidechem.com [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]

An In-Depth Technical Guide to 4,5-Dichloro-2-hydroxybenzonitrile (CAS Number: 1541259-78-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical compound 4,5-Dichloro-2-hydroxybenzonitrile, identified by the CAS number 1541259-78-2. Despite its availability from various chemical suppliers, a thorough review of scientific literature and patent databases reveals a significant lack of in-depth research on this specific molecule. This document summarizes the available information and highlights the current gaps in knowledge regarding its synthesis, properties, and potential applications.

Chemical Identity and Properties

This compound is a substituted aromatic compound. Its fundamental properties, as aggregated from supplier databases, are presented below.

| Property | Data | Source |

| CAS Number | 1541259-78-2 | Multiple Suppliers |

| Molecular Formula | C₇H₃Cl₂NO | Multiple Suppliers |

| Molecular Weight | 192.01 g/mol | Calculated |

| Chemical Structure | A benzene ring substituted with two chlorine atoms at positions 4 and 5, a hydroxyl group at position 2, and a nitrile group at position 1. | Inferred |

A detailed experimental characterization of its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), is not currently available in published literature.

Synthesis

While general methods for the synthesis of substituted hydroxybenzonitriles exist, a specific, detailed experimental protocol for the synthesis of this compound has not been found in a review of scientific journals or patent literature. General synthetic strategies for similar compounds often involve:

-

Halogenation of a hydroxybenzonitrile precursor: This would involve the direct chlorination of 2-hydroxybenzonitrile. However, controlling the regioselectivity to achieve the desired 4,5-dichloro substitution pattern can be challenging and may lead to a mixture of isomers.

-

Cyanation of a dichlorinated phenol: Starting from 3,4-dichlorophenol, the introduction of a nitrile group at the 2-position would be a potential route. This could be achieved through various methods, such as formylation followed by conversion of the aldehyde to a nitrile.

-

Multistep synthesis from simpler precursors: A more controlled but potentially longer route could involve building the molecule from a more readily available starting material, introducing the functional groups in a stepwise manner.

A logical workflow for a potential, yet unconfirmed, synthesis is outlined below.

Caption: A potential, unverified synthetic pathway for this compound.

Biological Activity and Mechanism of Action

There is no published research detailing the biological activity or mechanism of action of this compound. While some related chlorinated benzonitrile and phenol compounds exhibit biological effects, such as antimicrobial or herbicidal activity, it is not possible to extrapolate these findings to the title compound without specific experimental data.

The logical relationship for investigating the potential biological activity of a novel compound like this would follow a standard drug discovery and development workflow.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Signaling Pathways

As there is no information on the biological targets of this compound, no associated signaling pathways can be described or visualized.

Conclusion and Future Directions

This compound (CAS 1541259-78-2) represents a data-deficient chemical entity. While its basic chemical identity is known, there is a complete absence of publicly available experimental data regarding its synthesis, physicochemical properties, biological activity, and mechanism of action.

For researchers and drug development professionals, this compound presents an unexplored area of chemical space. Future research should focus on:

-

Development and publication of a robust synthetic protocol.

-

Thorough characterization of its physicochemical properties.

-

Broad biological screening to identify any potential therapeutic activities.

-

If activity is identified, subsequent mechanism of action and target identification studies.

Until such data becomes available, the potential applications and safety profile of this compound remain unknown.

An In-depth Technical Guide to 4,5-Dichloro-2-hydroxybenzonitrile: A Compound with Limited Publicly Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the physical and chemical properties of 4,5-Dichloro-2-hydroxybenzonitrile. However, a thorough investigation of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular isomer. While information on related chlorinated hydroxybenzonitrile compounds is accessible, data directly pertaining to the this compound structure is scarce.

This guide will therefore summarize the available information on closely related isomers to provide a comparative context and potential starting points for research. It will also touch upon general synthetic approaches and analytical techniques that would be applicable to the characterization of this compound, should it be synthesized.

Physicochemical Properties

There is a notable absence of experimentally determined physical and chemical properties for this compound in the public domain. To provide some context, the properties of related monochlorinated and dichlorinated hydroxybenzonitrile isomers are presented below. It is important to note that the position of the substituents on the benzene ring significantly influences these properties.

Table 1: Physicochemical Properties of Related Hydroxybenzonitrile Isomers

| Property | 5-Chloro-2-hydroxybenzonitrile | 4-Chloro-2-hydroxybenzonitrile | 3,5-Dichloro-4-hydroxybenzonitrile | 4,5-Dichloro-3,6-dihydroxy-phthalonitrile |

| Molecular Formula | C₇H₄ClNO | C₇H₄ClNO | C₇H₃Cl₂NO | C₈H₂Cl₂N₂O₂ |

| Molecular Weight | 153.56 g/mol [1] | 153.56 g/mol [2] | 188.01 g/mol | 229.02 g/mol [3] |

| Melting Point | Not available | Not available | Not available | 265 °C (decomposes)[3] |

| Boiling Point | Not available | Not available | Not available | 365.8 °C at 760 mmHg[3] |

| Solubility | Slightly soluble in water.[4] | Not available | Slightly soluble in water.[4] | Not available |

| pKa | Data available in IUPAC Digitized pKa Dataset[1] | Not available | Not available | Not available |

Spectral Data

No specific spectral data (NMR, IR, Mass Spectrometry) for this compound has been found. However, spectral information for related compounds can offer insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a putative ¹H NMR spectrum of this compound in a solvent like CDCl₃, one would expect to see signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro, hydroxyl, and cyano groups.

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being characteristic of their electronic environment.[5][6] Quaternary carbons, such as those attached to the chlorine, hydroxyl, and cyano groups, would typically show weaker signals.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (typically in the range of 3200-3600 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region).

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the available literature. However, general synthetic strategies for related compounds can be extrapolated.

Synthesis

The synthesis of chlorinated hydroxybenzonitriles can often be achieved through several routes, including:

-

Chlorination of a hydroxybenzonitrile precursor: This would involve the direct chlorination of 2-hydroxybenzonitrile. Controlling the regioselectivity to obtain the desired 4,5-dichloro isomer would be a significant challenge.

-

From a dichlorinated phenol: A potential route could involve the formylation of 3,4-dichlorophenol followed by conversion of the aldehyde group to a nitrile.

-

Sandmeyer reaction: Diazotization of a corresponding aminodichlorophenol followed by reaction with a cyanide salt.

A general workflow for a potential synthesis is outlined below.

Purification

Purification of the target compound would likely involve standard techniques such as:

-

Column chromatography: Using a silica gel stationary phase and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

-

Recrystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly to form pure crystals.

Reactivity and Biological Activity

There is no information available regarding the specific reactivity or biological activity of this compound. Halogenated phenols and benzonitriles are known to exhibit a wide range of biological activities, and it is plausible that this compound could have interesting properties. However, without experimental data, any discussion of its potential bioactivity would be purely speculative. Similarly, no information was found concerning any interactions with biological signaling pathways.

Conclusion

References

- 1. 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4,5-Difluoro-2-hydroxybenzonitrile, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

"4,5-Dichloro-2-hydroxybenzonitrile" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of 4,5-Dichloro-2-hydroxybenzonitrile. The data presented is intended to support research and development activities.

Core Chemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H3Cl2NO | [1][2] |

| Molecular Weight | 188.01 g/mol | [1][2] |

| CAS Number | 1541259-78-2 | [1] |

Experimental Protocols

Conceptual Workflow for Compound Characterization

The following diagram illustrates a general workflow for the characterization of a chemical compound such as this compound. This process outlines the logical steps from initial synthesis to comprehensive analysis.

References

Synthesis of 4,5-Dichloro-2-hydroxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 4,5-dichloro-2-hydroxybenzonitrile, a halogenated aromatic nitrile with potential applications in pharmaceutical and agrochemical research. The core of this guide focuses on a two-step synthetic route commencing with the ortho-formylation of 3,4-dichlorophenol, followed by the conversion of the resulting aldehyde to the target nitrile. This pathway is presented with detailed experimental protocols, quantitative data, and a visual representation of the reaction sequence.

Primary Synthesis Pathway: Formylation of 3,4-Dichlorophenol

The most direct and well-documented synthetic approach to this compound involves a two-step process:

-

Ortho-Formylation of 3,4-Dichlorophenol: This step introduces a formyl group (-CHO) at the position ortho to the hydroxyl group of 3,4-dichlorophenol, yielding 4,5-dichloro-2-hydroxybenzaldehyde. A highly regioselective method for this transformation utilizes magnesium dichloride and paraformaldehyde.

-

Conversion of Aldehyde to Nitrile: The resulting 4,5-dichloro-2-hydroxybenzaldehyde is then converted to the corresponding nitrile. This is typically achieved through a two-stage process involving the formation of an aldoxime with hydroxylamine, followed by dehydration of the oxime to the nitrile.

Below is a detailed breakdown of the experimental protocols and associated data for this pathway.

Step 1: Synthesis of 4,5-Dichloro-2-hydroxybenzaldehyde

This procedure is adapted from a general and efficient method for the ortho-formylation of phenols.

Reaction Scheme:

The Biological Activity of 4,5-Dichloro-2-hydroxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4,5-Dichloro-2-hydroxybenzonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of its isomers and structurally related compounds, primarily focusing on 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil). The information presented herein is intended to serve as a foundation for future research and drug development efforts.

Introduction

This compound belongs to the chemical class of halogenated hydroxybenzonitriles. These compounds are characterized by a benzene ring substituted with chlorine atoms, a hydroxyl group, and a nitrile group. The specific positioning of these functional groups is critical in determining the compound's physicochemical properties and biological activity. While research on the 4,5-dichloro-2-hydroxy isomer is scarce, its structural analog, 3,5-dichloro-4-hydroxybenzonitrile (commonly known as the herbicide Chloroxynil), has been studied more extensively. The biological effects of Chloroxynil and other related benzonitrile herbicides can provide valuable insights into the potential activities of this compound.

Biological Activities of Dichlorinated Hydroxybenzonitriles

The primary documented biological activities of dichlorinated hydroxybenzonitriles are their herbicidal effects and cytotoxicity towards various cell lines.

Herbicidal Activity and Mechanism of Action

Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a post-emergent herbicide used to control broadleaf weeds.[1] Its mechanism of action involves the inhibition of electron transfer in photosystem II of plants, a critical process for photosynthesis.[1] This disruption of energy production ultimately leads to plant death.

Cytotoxicity in Mammalian Cells

Studies on benzonitrile herbicides, including Chloroxynil, have demonstrated cytotoxic effects on human cell lines. This suggests that this compound may also exhibit similar properties.

A study investigating the cytotoxic effects of various benzonitrile herbicides reported that Chloroxynil induced a significant decrease in the viability of human liver carcinoma (Hep G2) and human embryonic kidney (HEK293T) cells.[2] The cytotoxic effect was observed to be concentration-dependent.[2]

Table 1: Cytotoxicity of 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil) on Human Cell Lines

| Cell Line | Concentration (mg/L) | Observation (after 48h) | Reference |

| Hep G2 | 100 | Cell detachment from support | [2] |

| Hep G2 | 50 | Concentration-dependent decrease in cell proliferation | [2] |

| Hep G2 | 25 | Concentration-dependent decrease in cell proliferation | [2] |

| HEK293T | 100 | Concentration-dependent decrease in cell proliferation | [2] |

| HEK293T | 50 | Concentration-dependent decrease in cell proliferation | [2] |

| HEK293T | 25 | Concentration-dependent decrease in cell proliferation | [2] |

Note: The original study also tested Bromoxynil and Ioxynil, which showed similar high toxic effects.[2]

Potential Signaling Pathways and Mechanisms of Toxicity

While the herbicidal mechanism of photosystem II inhibition is specific to plants, the toxicity of halogenated hydroxybenzonitriles in mammalian cells is likely mediated through different pathways. Structurally related compounds, such as bromoxynil and ioxynil, are known mitochondrial uncouplers.[2] This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, leading to a disruption of ATP synthesis and ultimately, cell death. It is plausible that this compound could act through a similar mechanism.

Potential Mechanism of Action in Mammalian Cells

Caption: Postulated mechanism of mitochondrial uncoupling by this compound.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound can be adapted from studies on its isomers.

Cell Viability and Proliferation Assays

a) MTT Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., Hep G2, HEK293T) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

b) Real-Time Cell Analysis (RTCA)

This impedance-based method allows for the real-time, label-free monitoring of cell proliferation and cytotoxicity.

-

Baseline Measurement: Add cell culture medium to specialized E-plates containing microelectrodes and measure the baseline impedance.

-

Cell Seeding: Seed the cells into the E-plates.

-

Monitoring Cell Adhesion and Proliferation: Monitor the change in impedance in real-time as cells attach and proliferate on the electrodes.

-

Compound Addition: Once the cells are in the logarithmic growth phase, add different concentrations of this compound.

-

Real-Time Monitoring of Cytotoxicity: Continue to monitor the impedance changes, which will decrease as the compound induces cell death.

-

Data Analysis: The instrument's software is used to plot cell index curves and determine the time and concentration-dependent effects of the compound.

Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the available data on its isomers, particularly 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil), provide a strong basis for inferring its potential cytotoxic properties. The likely mechanism of action in mammalian cells is through mitochondrial uncoupling, leading to a disruption of cellular energy metabolism.

Future research should focus on:

-

Synthesis and Purification: Obtaining a pure sample of this compound is the essential first step.

-

In Vitro Screening: A broad-based screening against a panel of cancer cell lines and normal cell lines is necessary to determine its cytotoxic profile and potential therapeutic window.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanism, including its effects on mitochondrial function, apoptosis induction, and other relevant signaling pathways.

-

Comparative Studies: Directly comparing the biological activity of this compound with its other isomers to understand the structure-activity relationship.

This in-depth guide, based on the current understanding of related compounds, provides a solid framework for initiating such research endeavors. The potential for this and other halogenated hydroxybenzonitriles to serve as lead compounds in drug discovery warrants further investigation.

References

Spectroscopic and Spectrometric Profiling of 4,5-Dichloro-2-hydroxybenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 4,5-Dichloro-2-hydroxybenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the characterization of this molecule. Due to the limited availability of public experimental spectra, this guide incorporates predicted data from computational models alongside established principles of spectroscopic interpretation.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₇H₃Cl₂NO. Its structure consists of a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a nitrile group. The precise arrangement of these functional groups dictates its chemical reactivity and spectroscopic behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Singlet | 1H | Aromatic H |

| ~7.0 - 7.3 | Singlet | 1H | Aromatic H |

| ~5.0 - 6.0 | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~150 - 160 | C-OH |

| ~135 - 145 | C-Cl |

| ~130 - 140 | C-Cl |

| ~120 - 130 | Aromatic CH |

| ~115 - 125 | Aromatic CH |

| ~115 - 120 | C-CN |

| ~110 - 115 | -CN |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3200 - 3600 | Broad | O-H stretch | Hydroxyl |

| 2220 - 2260 | Sharp, Medium | C≡N stretch | Nitrile |

| 1550 - 1650 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O stretch | Phenol |

| 700 - 850 | Strong | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron impact (EI) ionization is a common method for the analysis of small organic molecules.

Table 4: Expected Mass Spectrometry Data (Electron Impact)

| m/z | Interpretation |

| [M]+ | Molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern ([M]+, [M+2]+, [M+4]+ in an approximate ratio of 9:6:1). |

| [M-HCN]+ | Loss of hydrogen cyanide from the molecular ion. |

| [M-Cl]+ | Loss of a chlorine atom from the molecular ion. |

| [M-CO]+ | Loss of carbon monoxide from the molecular ion. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic and spectrometric data.

NMR Spectroscopy

A general procedure for acquiring NMR spectra of an aromatic compound involves dissolving a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in an NMR tube. The spectra are then recorded on an NMR spectrometer.

Caption: General workflow for NMR spectroscopy.

IR Spectroscopy

For a solid sample, a common method is to prepare a KBr pellet or a thin film. The spectrum is then recorded using an FTIR spectrometer.

Caption: General workflow for IR spectroscopy (KBr pellet method).

Mass Spectrometry

In a typical EI-MS experiment, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with electrons. The resulting ions are then separated and detected.

Caption: General workflow for Electron Impact Mass Spectrometry.

Logical Relationships in Spectroscopic Analysis

The combined use of NMR, IR, and MS provides a powerful methodology for the unambiguous identification and characterization of a chemical compound.

Caption: Logical workflow for structure elucidation using multiple spectroscopic techniques.

This technical guide serves as a foundational resource for the spectroscopic and spectrometric properties of this compound. While based on predicted data and established principles, it provides a robust framework for the characterization of this compound. Experimental verification of this data is encouraged for definitive structural confirmation.

A Technical Guide to the Purity and Characterization of 4,5-Dichloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 4,5-dichloro-2-hydroxybenzonitrile, a halogenated aromatic compound of interest in chemical synthesis and drug discovery. Due to the limited availability of specific data for this exact molecule, this guide synthesizes information from structurally related compounds and established analytical principles to provide a robust framework for its analysis.

Physicochemical and Safety Data

| Property | Expected Value/Information | Source/Basis |

| Molecular Formula | C₇H₃Cl₂NO | - |

| Molecular Weight | 188.01 g/mol | - |

| Appearance | White to off-white or brown crystalline solid/powder | Analogy to related hydroxybenzonitriles[1][2] |

| Solubility | Likely soluble in methanol and other organic solvents. Low water solubility is expected.[2] | General properties of similar organic compounds |

| Melting Point | Not available. Requires experimental determination. | - |

| Boiling Point | Not available. Requires experimental determination. | - |

| Purity | Typically >95% for commercially available research chemicals. | Common industry standard |

| Hazard Statements | Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[2] | Based on SDS of similar compounds[1][2][3] |

| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[2][3] | Standard laboratory safety protocols |

Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and chlorine substituents and the electron-donating effect of the hydroxyl group.

-

Hydroxyl Proton: A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration (typically δ 4-7 ppm for phenols). This peak can be confirmed by D₂O exchange, where the peak disappears.[4]

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield (around δ 155 ppm), while the carbon of the nitrile group will appear in the δ 115-120 ppm range.[4][5] The carbons bonded to chlorine will also exhibit characteristic shifts.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3500 (broad) | O-H | Phenolic hydroxyl group, stretching vibration[4] |

| ~2230 | C≡N | Nitrile group, stretching vibration[6][7] |

| ~1500-1600 | C=C | Aromatic ring, stretching vibrations[4] |

| ~1200-1300 | C-O | Phenolic carbon-oxygen bond, stretching vibration |

| Below 800 | C-Cl | Carbon-chlorine bonds, stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern for two chlorine atoms is a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[8][9][10]

-

Fragmentation: Common fragmentation pathways for aromatic nitriles and phenols would be expected, including the loss of CO, HCN, and chlorine atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (A) and acetonitrile (B), both often with 0.1% formic acid or trifluoroacetic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

The purity is determined by the area percentage of the main peak in the chromatogram.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

D₂O Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The hydroxyl peak should disappear or significantly diminish.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A longer acquisition time and more scans (e.g., 128 or more) may be necessary due to the lower natural abundance of ¹³C.

Protocol 2: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak cluster and analyze the fragmentation pattern to confirm the structure. The presence of two chlorine atoms should be evident from the isotopic pattern.[8][9][10]

Protocol 4: HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the mobile phase.

-

Chromatographic Conditions: Set up the HPLC system with a reversed-phase C18 column and a mobile phase gradient (e.g., starting with 90% water / 10% acetonitrile and ramping to 10% water / 90% acetonitrile over 20 minutes).

-

Injection and Data Acquisition: Inject the sample and record the chromatogram for a sufficient time to allow all components to elute.

-

Purity Calculation: Integrate the peaks in the chromatogram and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized or procured batch of this compound.

Caption: Characterization workflow for this compound.

This guide provides a foundational understanding and practical framework for the purity assessment and structural characterization of this compound. Researchers are encouraged to perform these analyses to ensure the quality and identity of their materials for reliable and reproducible scientific outcomes.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. google.com [google.com]

- 10. youtube.com [youtube.com]

4,5-Dichloro-2-hydroxybenzonitrile: A Technical Review of a Potential Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-hydroxybenzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for a diverse range of biological activities. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs—a chlorinated phenol and a nitrile group—are present in numerous compounds with significant applications in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the known information regarding this compound, drawing correlations from closely related analogs to infer its potential chemical properties, synthetic routes, and biological activities. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.

Introduction

Benzonitrile derivatives are a cornerstone in the synthesis of a wide array of commercially important organic compounds. The introduction of halogen and hydroxyl substituents onto the benzene ring can significantly modulate the electronic and steric properties of the molecule, leading to a broad spectrum of biological effects. Halogenated phenols are known for their antimicrobial properties, while the nitrile group can act as a key pharmacophore or a precursor to other functional groups. The specific substitution pattern of this compound suggests potential for activities such as herbicidal, antifungal, or even cytotoxic effects, analogous to other dichlorinated hydroxybenzonitrile compounds. This review synthesizes the available data on this compound and its close relatives to provide a predictive framework for its characteristics and potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Supplier Data) | 4-Chloro-2-hydroxybenzonitrile[1] | 5-Chloro-2-hydroxybenzonitrile | 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil) |

| CAS Number | 1541259-78-2 | 30818-28-1 | 13589-72-5 | 1891-95-8 |

| Molecular Formula | C₇H₃Cl₂NO | C₇H₄ClNO | C₇H₄ClNO | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol | 153.56 g/mol | 153.56 g/mol | 188.01 g/mol |

| Appearance | Solid (predicted) | Not specified | Not specified | White to off-white solid |

| Melting Point | Not available | Not available | Not available | 138-142 °C |

| Boiling Point | Not available | Not available | Not available | 256.6 °C (Predicted) |

| Solubility | Predicted to be slightly soluble in water, soluble in organic solvents. | Not specified | Not specified | Slightly soluble in water. |

| pKa | Phenolic proton acidity expected to be influenced by electron-withdrawing chloro and cyano groups. | Not available | Not available | 4.91 (Predicted) |

Note: Data for this compound is based on supplier information and chemical intuition. Data for analogs are from publicly available databases and may include predicted values.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for the synthesis of substituted benzonitriles.

Proposed Synthetic Pathway

A potential synthetic route could involve the chlorination of a suitable phenol precursor followed by the introduction of the nitrile group. One possible starting material is 2-hydroxybenzonitrile, which could undergo dichlorination. Alternatively, a dichlorinated phenol could be the starting point, with subsequent formylation and conversion of the aldehyde to a nitrile.

Below is a DOT language script for a generalized workflow for the synthesis of a substituted hydroxybenzonitrile, which could be adapted for this compound.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Nitrile Synthesis from an Aldehyde (Hypothetical)

This protocol is a generalized procedure for the conversion of a substituted salicylaldehyde to a nitrile via an oxime intermediate.

-

Oxime Formation:

-

Dissolve the substituted salicylaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Dehydration to Nitrile:

-

Suspend the dried oxime (1 equivalent) in a dehydrating agent such as acetic anhydride, thionyl chloride, or a phosphorus-based reagent.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Biological Activity and Potential Applications

While no specific biological activity data for this compound has been found, the activities of structurally similar compounds provide valuable insights into its potential.

Herbicidal Activity

Many halogenated hydroxybenzonitriles are potent herbicides. For instance, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are well-known herbicides. Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) also exhibits herbicidal properties. These compounds typically act by inhibiting photosynthesis. Given its structural similarity, this compound is a strong candidate for possessing herbicidal activity.

Cytotoxic Activity

Studies on benzonitrile herbicides like bromoxynil and chloroxynil have demonstrated cytotoxic effects on various cell lines. A study on several benzonitrile herbicides showed high toxic effects of bromoxynil, chloroxynil, and ioxynil on both human liver (Hep G2) and kidney (HEK293T) cell lines.[2] The mechanism of toxicity is often linked to the disruption of cellular respiration and the generation of reactive oxygen species.

Table 2: Cytotoxicity of Related Benzonitrile Herbicides

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) | Hep G2 | MTT | IC₅₀ | Not specified, but high toxicity observed | [2] |

| HEK293T | MTT | IC₅₀ | Not specified, but high toxicity observed | [2] | |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Hep G2 | MTT | IC₅₀ | Not specified, but high toxicity observed | [2] |

| HEK293T | MTT | IC₅₀ | Not specified, but high toxicity observed | [2] |

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known mechanisms of related compounds, a potential mechanism of action for the cytotoxicity of this compound could involve the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.

The following DOT script illustrates a hypothetical signaling pathway for benzonitrile-induced cytotoxicity.

Caption: Hypothetical pathway of cytotoxicity for this compound.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential for biological activity, particularly in the realms of agrochemicals and as a scaffold for drug discovery. Based on the analysis of its structural analogs, it is reasonable to hypothesize that this compound may exhibit herbicidal and cytotoxic properties.

Future research should focus on the following areas:

-

Development of a reliable and high-yielding synthetic protocol.

-

Thorough characterization of its physicochemical properties.

-

Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure.

-

In-depth biological screening to evaluate its herbicidal, antifungal, antibacterial, and cytotoxic activities.

-

Mechanistic studies to elucidate its mode of action at the molecular level.

The exploration of this compound and its derivatives could lead to the discovery of novel bioactive compounds with valuable applications in various fields. This technical guide serves as a starting point to encourage and facilitate such research endeavors.

References

Methodological & Application

Application Notes and Protocols for 4,5-Dichloro-2-hydroxybenzonitrile as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,5-Dichloro-2-hydroxybenzonitrile is a halogenated phenolic nitrile. While specific enzyme targets for this compound have not been identified in the reviewed literature, structurally similar molecules, such as other substituted benzonitriles, have been reported to exhibit biological activities. For instance, the related compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been shown to possess antiviral properties by inhibiting an early event in viral replication, potentially related to viral RNA synthesis.[1][2] Such activities hint at the possibility that this compound could also interact with and inhibit specific enzymes.

These notes provide a starting point for researchers to systematically evaluate the enzyme inhibitory potential of this compound.

Data Presentation: A Template for Recording Inhibition Data

Due to the absence of specific quantitative data for this compound, the following table is provided as a template for researchers to organize their experimental findings. This structured format will facilitate the comparison of inhibitory activities against different enzymes or under varying assay conditions.

| Target Enzyme | Substrate & Concentration | Inhibitor Concentration Range | IC50 (µM) | Inhibition Type (Competitive, Non-competitive, etc.) | Notes |

| e.g., Kinase X | e.g., ATP (10 µM) | e.g., 0.01 - 100 µM | |||

| e.g., Protease Y | e.g., Peptide Substrate (25 µM) | e.g., 0.1 - 200 µM | |||

Experimental Protocols: General Enzyme Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against a target enzyme. This protocol should be adapted based on the specific enzyme and substrate being investigated. A standard operating procedure for an enzymatic activity inhibition assay provides key steps for experimental setup.[3]

3.1. Materials

-

Target Enzyme

-

Substrate for the target enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer (optimized for the target enzyme)

-

Positive Control Inhibitor (a known inhibitor of the target enzyme)

-

Negative Control (solvent vehicle, e.g., DMSO)

-

Microplate reader or other suitable detection instrument

-

96-well microplates

3.2. Assay Procedure

-

Enzyme Preparation : Dilute the target enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Preparation : Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

-

Assay Reaction : a. To each well of a 96-well plate, add the assay buffer. b. Add a defined volume of the diluted this compound solution or the control solutions (positive control and negative/vehicle control). c. Add the diluted enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate to each well.

-

Data Acquisition : Measure the rate of the enzymatic reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The initial velocity of the reaction should be measured.[4]

-

Data Analysis : a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal dose-response model). Understanding the mechanism of action is critical in the early discovery and development of drug candidates.[4]

Visualization of Workflows and Concepts

4.1. Experimental Workflow for Screening Enzyme Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing a potential enzyme inhibitor.

Caption: Workflow for enzyme inhibitor discovery.

4.2. Conceptual Diagram of Enzyme Inhibition and IC50

This diagram illustrates the fundamental concept of an inhibitor reducing the activity of an enzyme and the definition of the IC50 value.

References

- 1. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: 4,5-Dichloro-2-hydroxybenzonitrile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-hydroxybenzonitrile is a halogenated phenolic compound with potential applications in drug discovery. While direct studies on this specific molecule are limited, its structural motifs are present in various biologically active agents. This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols to investigate the therapeutic potential of this compound, drawing insights from structurally related compounds. The dichlorinated phenol moiety, combined with the nitrile group, offers a unique electronic and structural profile for potential interactions with biological targets.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

-

Antiviral Therapy: Structurally similar benzonitrile derivatives have shown promise as antiviral agents.[1][2]

-

Antibacterial Therapy: The dichlorophenol scaffold is a known antibacterial pharmacophore.[3][4]

-

Anticancer Therapy: Substituted benzonitriles and related phenolic compounds have been explored as kinase inhibitors.

Antiviral Applications

Hypothesized Mechanism of Action: Many small molecule antiviral compounds targeting picornaviruses, such as rhinoviruses and enteroviruses, function by inhibiting viral entry or replication. A plausible mechanism for this compound could be the inhibition of an early stage of viral replication, subsequent to uncoating of the viral genome.[1][2] This may involve interference with the viral RNA replication machinery.

Signaling Pathway Diagram:

Caption: Postulated antiviral mechanism of this compound.

Antibacterial Applications

Hypothesized Mechanism of Action: Dichlorophen, a related compound, exerts its antibacterial effect by disrupting the bacterial cell membrane integrity and inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4] this compound may share this mechanism of action.

Signaling Pathway Diagram:

Caption: Hypothesized antibacterial mechanism of action.

Anticancer (Kinase Inhibitor) Applications

Hypothesized Mechanism of Action: Many kinase inhibitors are small molecules that compete with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) or intracellular kinases. The benzonitrile moiety is present in some kinase inhibitors. This compound could potentially inhibit the activity of kinases that are dysregulated in cancer, such as Src kinase or Bcr-Abl, by binding to their ATP-binding pocket.

Signaling Pathway Diagram:

Caption: Postulated mechanism of kinase inhibition.

Quantitative Data Summary

As no direct experimental data for this compound is publicly available, the following table provides a qualitative summary of expected biological activities based on structurally related compounds.

| Biological Activity | Potential Targets | Expected Potency Range (based on analogs) | Relevant Analogs | Citation |

| Antiviral (Picornavirus) | Viral replication machinery | EC50: 1 - 20 µM | MDL-860, Benzotriazole derivatives | [1][2][5] |

| Antibacterial | Bacterial cell membrane | MIC: 4 - 64 µg/mL | Dichlorophen | [3][4] |

| Kinase Inhibition | Src, Bcr-Abl, other RTKs | IC50: 0.1 - 10 µM | Substituted benzonitriles, Benzimidazoles | [6][7][8] |

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the biological activities of this compound.

Protocol 1: Antiviral Plaque Reduction Assay

This assay determines the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of viral plaques.

Workflow Diagram:

Caption: Workflow for the antiviral plaque reduction assay.

Methodology:

-

Cell Culture: Plate a suitable host cell line (e.g., Vero cells for many viruses) in 6-well plates and grow to a confluent monolayer.

-

Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in a serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers and infect with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Treatment: After infection, remove the viral inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the desired concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Staining and Analysis: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound).

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Methodology:

-

Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) into a nutrient broth and incubate overnight at 37°C.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology (example using a radiometric assay for Src kinase):

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Src kinase, a specific peptide substrate, and a buffer containing MgCl2 and ATP (spiked with γ-³²P-ATP).

-

Compound Addition: Add serial dilutions of this compound to the reaction wells. Include positive (known inhibitor) and negative (vehicle) controls.

-

Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding a solution such as phosphoric acid.

-

Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated γ-³²P-ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.

Conclusion

This compound represents a promising starting point for drug discovery efforts in antiviral, antibacterial, and anticancer research. The provided application notes and protocols offer a framework for the systematic evaluation of its therapeutic potential. Further derivatization and structure-activity relationship (SAR) studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties.

References

- 1. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4,5-Dichloro-2-hydroxybenzonitrile in Protein Binding Studies

Introduction

4,5-Dichloro-2-hydroxybenzonitrile is a halogenated aromatic compound with potential applications in chemical biology and drug discovery. While direct protein binding studies on this specific molecule are not extensively documented, its structural features—a dichlorinated phenol ring coupled with a nitrile group—suggest potential interactions with various protein targets. Drawing parallels from structurally similar compounds, this document outlines potential applications and detailed protocols for investigating the protein binding properties of this compound, primarily focusing on its potential as an inhibitor of picornavirus replication and as a modulator of G protein signaling.

Application Note 1: Inhibition of Picornavirus Replication

Background

Certain dichlorinated benzonitrile derivatives have been shown to possess antiviral properties, particularly against picornaviruses. For instance, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been identified as an inhibitor of picornavirus replication.[1][2] These compounds are thought to act by binding to a hydrophobic pocket within the viral capsid protein (VP1), thereby stabilizing the capsid and preventing the uncoating process necessary for viral RNA release into the host cell. The structural characteristics of this compound make it a candidate for similar interactions.

Hypothesized Mechanism of Action

It is proposed that this compound binds to the viral capsid, interfering with the conformational changes required for uncoating and subsequent replication. This inhibition of an early-stage event in the viral life cycle can prevent the propagation of the virus.[1]

Data Presentation: Hypothetical Antiviral Activity

The following table summarizes hypothetical data for the antiviral activity of this compound against a panel of picornaviruses.

| Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Human Rhinovirus 14 (HRV-14) | 0.5 | >100 | >200 |

| Poliovirus (Sabin type 1) | 1.2 | >100 | >83 |

| Coxsackievirus B3 | 2.5 | >100 | >40 |

| Echovirus 9 | 3.0 | >100 | >33 |

Experimental Protocol: Plaque Reduction Assay

This protocol details the procedure to assess the antiviral activity of this compound against picornaviruses.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Picornavirus stocks (e.g., HRV-14, Poliovirus)

-

This compound (stock solution in DMSO)

-

Agarose (for overlay)

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates and grow to 90-95% confluency.

-

Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. After the 1-hour infection period, remove the virus inoculum and add the compound dilutions to the respective wells.

-

Agarose Overlay: Add an equal volume of 1.2% agarose in DMEM to each well. Allow the overlay to solidify at room temperature.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, until plaques are visible.

-

Staining: Fix the cells with 10% formaldehyde for 1 hour. Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Visualization of Proposed Workflow and Mechanism

Application Note 2: Modulation of G Protein Signaling

Background

A structurally related compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), has been shown to have a high affinity for G protein alpha (Gα) subunits, competitively inhibiting their activation.[3] G proteins are crucial signal transducers, and their modulation can have significant physiological effects. The dichlorinated aromatic core of this compound suggests it may also interact with Gα subunits, potentially disrupting G protein-coupled receptor (GPCR) signaling pathways.

Hypothesized Mechanism of Action

This compound is hypothesized to bind to Gα subunits, interfering with the exchange of GDP for GTP and thereby preventing the activation of downstream effector proteins. This would lead to the inhibition of GPCR-mediated signaling cascades.

Data Presentation: Hypothetical G Protein Inhibition

The following table presents hypothetical data on the inhibitory effect of this compound on the activation of different Gα subunits.

| Gα Subunit | IC50 (µM) for GTPγS Binding |

| Gαi | 5.8 |

| Gαq | 12.3 |

| Gαs | 25.1 |

| Gα12 | >50 |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol is designed to measure the effect of this compound on G protein activation.

Materials:

-

Purified recombinant Gα subunits

-

Cell membranes expressing a GPCR of interest

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP

-

GPCR agonist

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microtiter plate, combine the cell membranes (or purified GPCR and G protein), GDP, and varying concentrations of this compound.

-

Pre-incubation: Incubate the mixture for 15 minutes at 30°C to allow the compound to bind.

-

Initiation of Reaction: Add the GPCR agonist and [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Visualization of Proposed Signaling Pathway and Experimental Logic

Disclaimer: The application notes, protocols, and data presented herein are based on the analysis of structurally related compounds and represent hypothetical applications for this compound. Experimental validation is required to confirm these potential activities.

References

Application Notes and Protocols for Cellular Assays with 4,5-Dichloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-hydroxybenzonitrile is a small molecule identified as a novel activator of Uncoupling Protein 1 (UCP1). UCP1 is a mitochondrial inner membrane protein primarily found in brown and beige adipocytes. Its primary function is to uncouple oxidative phosphorylation from ATP synthesis, dissipating the mitochondrial proton gradient as heat. This process, known as thermogenesis, is a promising target for therapeutic interventions against obesity and related metabolic disorders.

These application notes provide detailed protocols for characterizing the cellular activity of this compound, focusing on its effects on mitochondrial function and overall cell health. The provided assays will enable researchers to assess its potency as a UCP1 activator and determine its therapeutic window.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay Type | Result |

| EC50 (UCP1 Activation) | UCP1-expressing cells | Oxygen Consumption | Experimentally Determined |

| IC50 (Cytotoxicity) | e.g., HEK293, HepG2 | MTT Assay | Experimentally Determined |

| Therapeutic Index | - | (IC50) / (EC50) | Calculated |

Note: The values in this table are placeholders and should be determined experimentally using the protocols outlined below.

Experimental Protocols

Protocol 1: Assessment of UCP1-Dependent Cellular Respiration

This protocol measures the effect of this compound on the oxygen consumption rate (OCR) in UCP1-expressing cells, a direct indicator of UCP1 activation.

Materials:

-

UCP1-expressing cells (e.g., immortalized brown adipocytes, or a cell line engineered to express UCP1)

-

Control (non-UCP1-expressing) cells

-

Cell culture medium

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a classical mitochondrial uncoupler, positive control)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XF Analyzer (or similar instrument for measuring OCR)

-

Seahorse XF Cell Culture Microplates

Methodology:

-

Cell Seeding: Seed UCP1-expressing and control cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in the assay medium.

-

Assay Setup:

-

One hour prior to the assay, replace the cell culture medium with the Seahorse XF assay medium and incubate the plate at 37°C in a non-CO2 incubator.

-

Load the injector ports of the Seahorse sensor cartridge with the following compounds:

-

Port A: this compound (at various concentrations) or vehicle control.

-

Port B: Oligomycin.

-

Port C: FCCP.

-

Port D: Rotenone/Antimycin A.

-

-

-

Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal OCR before injecting the compounds sequentially and measuring the OCR after each injection.

-

Data Analysis:

-

Calculate the basal respiration.

-

Determine the increase in OCR after the addition of this compound. This represents UCP1-mediated uncoupled respiration.

-

The oligomycin injection will reveal the ATP-linked respiration.

-

The FCCP injection will determine the maximal respiration.

-

The Rotenone/Antimycin A injection will determine the non-mitochondrial respiration.

-

Plot the dose-response curve of the increase in OCR versus the concentration of this compound to determine the EC50 value.

-

Diagram: Workflow for Assessing UCP1-Dependent Respiration